N-(4-methylbenzyl)-N-propylamine

Overview

Description

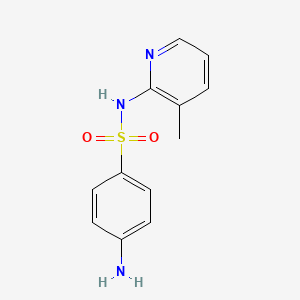

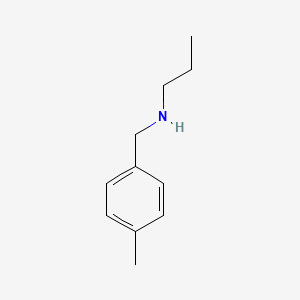

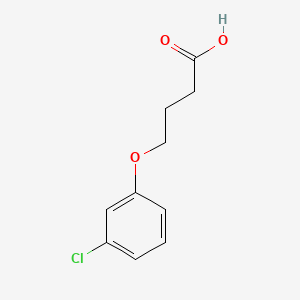

“N-(4-methylbenzyl)-N-propylamine” is an organic compound that likely contains a benzene ring substituted with a methyl group and a propylamine group. The presence of the amine group (-NH2) suggests that it could participate in various chemical reactions .

Molecular Structure Analysis

The molecular structure of “N-(4-methylbenzyl)-N-propylamine” would likely consist of a benzene ring (a hexagonal ring of carbon atoms) substituted with a methyl group (-CH3) and a propylamine group (-CH2CH2CH2NH2) .Chemical Reactions Analysis

Amines, such as “N-(4-methylbenzyl)-N-propylamine”, can participate in a variety of chemical reactions. They can act as nucleophiles in substitution reactions or bases in elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-methylbenzyl)-N-propylamine” would depend on its molecular structure. For example, the presence of the polar amine group might make it more soluble in polar solvents .Scientific Research Applications

Organic Synthesis

N-(4-methylbenzyl)-N-propylamine serves as a key intermediate in organic synthesis, contributing to the development of various chemical compounds. For example, the study on synthetic technology highlighted the process improvements for producing N,N-Dimethyl-4-nitrobenzylamine, showcasing its broad utility in medicine, pesticides, and chemical industries due to its role in facilitating efficient and environmentally friendly production processes (Wang Ling-ya, 2015).

Corrosion Inhibition

Another significant application of N-(4-methylbenzyl)-N-propylamine derivatives is in corrosion inhibition. The development of novel Bis Schiff's Bases, including compounds with N-(4-methylbenzyl)-N-propylamine structural motifs, has shown remarkable efficiency in preventing mild steel corrosion in acidic environments. This application is crucial for industries involved in steel pickling, descaling, and oil well acidization, highlighting the compound's relevance in extending the lifespan of industrial materials (Priyanka Singh & M. Quraishi, 2016).

Inhibition of Nucleoside Transport Proteins

The compound's derivatives have also been explored for their biological activities, such as inhibiting nucleoside transport proteins. This research avenue is crucial for understanding the therapeutic potential of N-(4-methylbenzyl)-N-propylamine derivatives in targeting specific proteins involved in cellular transport processes, potentially offering insights into novel drug discovery pathways (R. A. Tromp et al., 2005).

Chemical Catalysis and Material Science

The compound's utility extends into chemical catalysis and material science, illustrating its versatility in synthesizing and modifying materials with desired properties. For instance, its role in catalytic processes and the synthesis of polymers underscores the broad applicability of N-(4-methylbenzyl)-N-propylamine in advancing material sciences, thereby contributing to the development of new materials and technologies (Chuanjie Cheng et al., 2009).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various receptors and enzymes, influencing cellular processes .

Mode of Action

It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function . The exact nature of these interactions and the resulting changes would depend on the specific target and the cellular context.

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, including those involved in signal transduction, metabolism, and gene expression . The downstream effects of these pathway alterations would depend on the specific pathway and the cellular context.

Pharmacokinetics

Similar compounds have been shown to have varied bioavailability, depending on factors such as their chemical structure, formulation, route of administration, and the individual’s physiological characteristics .

Result of Action

Based on the actions of similar compounds, it’s likely that the compound’s interaction with its targets leads to changes in cellular processes, potentially influencing cell function, survival, and communication .

Action Environment

The action, efficacy, and stability of N-(4-methylbenzyl)-N-propylamine can be influenced by various environmental factors. These may include the presence of other molecules, pH, temperature, and the specific cellular and tissue environment. The compound’s stability could also be affected by factors such as light, heat, and moisture .

Future Directions

properties

IUPAC Name |

N-[(4-methylphenyl)methyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-3-8-12-9-11-6-4-10(2)5-7-11/h4-7,12H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPDRVSVMRMGCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405881 | |

| Record name | N-(4-methylbenzyl)-N-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylbenzyl)-N-propylamine | |

CAS RN |

39190-96-0 | |

| Record name | N-(4-methylbenzyl)-N-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-4-amino-N-[(1S,2R,3R,4S,5R)-5-amino-4-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1598241.png)